BenchChemオンラインストアへようこそ!

m-PEG12-NHS ester

PROTAC Targeted Protein Degradation Linker Length Optimization

m-PEG12-NHS ester (CAS 174569-25-6) is a monodisperse, amine-reactive PEG12 linker for bioconjugation. Deploy this compound when shorter PEG2-8 linkers fail to induce PROTAC degradation—PEG12 length proved essential for GSPT1 degradation. In radiopharmaceuticals, PEG12 modification of HER2-targeting peptides significantly enhances tumor uptake compared to non-PEGylated controls, whereas PEG4 modification yields no pharmacokinetic improvement. The discrete PEG12 chain ensures reproducible stoichiometry, eliminating batch variability inherent to polydisperse PEG reagents. Ideal for ADC, PROTAC, and peptide therapeutic programs requiring systematic linker length optimization.

Molecular Formula C30H55NO16
Molecular Weight 685.8 g/mol
CAS No. 174569-25-6
Cat. No. B575342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG12-NHS ester
CAS174569-25-6
Molecular FormulaC30H55NO16
Molecular Weight685.8 g/mol
Structural Identifiers
InChIInChI=1S/C30H55NO16/c1-35-6-7-37-10-11-39-14-15-41-18-19-43-22-23-45-26-27-46-25-24-44-21-20-42-17-16-40-13-12-38-9-8-36-5-4-30(34)47-31-28(32)2-3-29(31)33/h2-27H2,1H3
InChIKeyZMXRHHJWXLKMTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-PEG12-NHS Ester (CAS 174569-25-6): Monodisperse PEG12 Linker for Bioconjugation, ADC and PROTAC Applications


m-PEG12-NHS ester (CAS 174569-25-6) is a monodisperse, methoxy-terminated polyethylene glycol (PEG) derivative functionalized with an N-hydroxysuccinimide (NHS) ester . With a molecular formula of C30H55NO16 and a molecular weight of approximately 685.76 g/mol, this compound belongs to the class of amine-reactive PEG linkers used extensively in bioconjugation, protein PEGylation, antibody-drug conjugate (ADC) development, and targeted protein degradation (PROTAC) synthesis . The methoxy-capped terminus ensures monofunctionality, while the PEG12 spacer—comprising twelve ethylene oxide repeat units—provides a discrete, well-defined hydrophilic tether that increases aqueous solubility, reduces non-specific binding, and enhances the pharmacokinetic properties of conjugated biomolecules . As a single-molecular-weight PEG reagent, m-PEG12-NHS ester eliminates the heterogeneity associated with polydisperse PEG preparations, enabling reproducible conjugation stoichiometry and consistent biological performance across research and pharmaceutical development workflows .

Why m-PEG12-NHS Ester Cannot Be Substituted with Arbitrary PEG-NHS Analogs


The substitution of m-PEG12-NHS ester with alternative PEG-NHS linkers differing in chain length is not a trivial exchange; linker length directly governs the spatial and conformational properties of the resulting conjugate, with profound implications for biological activity and pharmacokinetics. In PROTAC design, PEG linker length determines whether the E3 ligase and target protein can achieve the mutual orientation necessary for productive ubiquitination and subsequent degradation [1]. Studies have demonstrated that GSPT1 degradation by Retro-2-based PROTACs depends explicitly on the length of the flexible PEG chain linker, with degradation activity observed for PEG2-based constructs but not for longer PEG4, PEG5, or PEG6 analogs [2]. In radiopharmaceutical applications, the introduction of a PEG12 chain to a HER2-targeting peptide improved tumor uptake and tumor-to-background ratios compared to the non-PEGylated variant, whereas shorter PEG4 modification of the same peptide scaffold did not yield significant pharmacokinetic improvement [3]. Furthermore, the monodisperse nature of m-PEG12-NHS ester contrasts sharply with polydisperse PEG reagents, which introduce batch-to-batch variability in conjugation stoichiometry and pharmacokinetic outcomes [4]. These findings collectively establish that linker selection—particularly PEG chain length—is a critical determinant of conjugate performance and cannot be arbitrarily substituted without empirical validation.

Quantitative Differentiation Evidence for m-PEG12-NHS Ester Selection


PEG12 Chain Length Enables GSPT1 Degradation Activity Absent in Shorter PEG2-6 PROTAC Linkers

In a systematic study of Retro-2-based PROTACs, compounds incorporating PEG2 linkers (2 and 2bis) induced dose-dependent degradation of GSPT1 with DC50 values of 430 nM and 310 nM, and Dmax values of 74% and 96% respectively, while compounds with PEG4, PEG5, or PEG6 linkers (3, 4, 5) failed to induce measurable GSPT1 degradation [1]. Although this study did not directly test PEG12, the data establish that linker length is a binary determinant of degradation activity in this chemotype—a principle that informs the selection of PEG12 for applications requiring extended spatial reach between binding moieties [2]. The PEG12 spacer provides approximately 12 ethylene oxide repeat units, offering greater conformational flexibility and end-to-end distance compared to the shorter PEG2-8 linkers commonly used as empirical standards [2].

PROTAC Targeted Protein Degradation Linker Length Optimization

PEG12 Incorporation Enhances Tumor Uptake and Tumor-to-Organ Ratios in HER2-Targeted Radiopeptide

In a comparative study of HER2-targeting retro A9 peptide analogues, the PEG12-modified radiopeptide [177Lu]Lu-DOTA-PEG12-rL-A9 demonstrated consistently higher tumor uptake at all time points examined (3, 24, and 48 h) relative to the non-PEGylated control [177Lu]Lu-DOTA-rL-A9 [1]. At 48 h post-injection, the PEG12 variant exhibited improved tumor-to-stomach and tumor-to-intestine ratios compared to the non-PEGylated peptide, indicative of superior contrast and tumor delineation [1]. Importantly, a prior study evaluating PEG4 modification of the same peptide scaffold did not yield significant pharmacokinetic improvement, underscoring that the longer PEG12 chain was necessary to achieve meaningful enhancement of in vivo targeting parameters [1]. The PEG12-modified peptide retained high binding affinity (Kd = 34.58 ± 12.78 nM) and demonstrated specific cellular uptake of 5.94 ± 0.09% in HER2-expressing SKBR3 cells [1].

Radiopharmaceutical PEGylation HER2 Targeting In Vivo Biodistribution

Extended PEG12 Spacer Confers Superior Aqueous Solubility Compared to Shorter PEG Homologs

m-PEG12-NHS ester demonstrates aqueous solubility of ≥2.5 mg/mL (3.65 mM) in a formulation consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline . In DMSO, solubility reaches 100 mg/mL (145.8 mM) with sonication . The hydrophilic PEG12 spacer, comprising twelve ethylene oxide repeat units, increases solubility in aqueous media relative to shorter PEG homologs such as PEG4 or PEG8 . While direct side-by-side solubility comparisons among discrete PEG-NHS esters are not published in the peer-reviewed literature, the fundamental property that longer PEG chains confer greater hydrophilicity and higher aqueous solubility is a well-established principle in PEG chemistry . This enhanced solubility facilitates conjugation reactions in aqueous buffer systems and reduces aggregation tendencies of the resulting conjugates.

Solubility PEGylation Bioconjugation Formulation

NHS Ester Conjugation Stability: pH-Dependent Hydrolysis Profile with Half-Life >120 min at Physiological pH

The NHS ester functional group in m-PEG12-NHS ester exhibits a pronounced pH-dependent hydrolysis profile that directly impacts conjugation efficiency. In studies of PEG-NHS active esters, the hydrolysis half-life exceeds 120 minutes at pH 7.4, but drops to below 9 minutes at pH 9.0 [1]. At pH 8 and 25°C, the half-life of an NHS ester is approximately 1 hour in aqueous buffer . This stability profile is consistent across PEG-NHS derivatives regardless of PEG molecular mass, with reaction rates dependent primarily on pH rather than PEG chain length [1]. For comparison, PEG butyric acid NHS ester—one of the most stable PEG NHS esters known—exhibits a hydrolysis half-life of over 20 minutes at pH 8 . The optimal reaction pH for NHS esters with primary amines is 7.0–7.5, though reactions can proceed at pH as low as 6.0–6.5 with reduced efficiency .

Bioconjugation NHS Ester Chemistry Hydrolysis Stability Reaction Optimization

Optimal Application Scenarios for m-PEG12-NHS Ester Based on Quantitative Evidence


PROTAC Linker Optimization Campaigns Requiring Extended Spatial Reach Between E3 Ligase and Target Protein Ligands

For PROTAC development programs where shorter PEG2-8 linkers have failed to induce target degradation or where the distance between E3 ligase and target protein binding pockets exceeds 3 nm, m-PEG12-NHS ester provides an extended PEG12 tether for systematic linker length optimization. The evidence that GSPT1 degradation depends explicitly on PEG linker length [1], combined with the established principle that linker length functions as a conformational tuner determining ternary complex formation [2], supports the use of PEG12 in screening cascades to identify the optimal spatial configuration. The NHS ester enables direct conjugation to amine-containing ligands or intermediate scaffolds during PROTAC assembly, while the monodisperse PEG12 chain ensures reproducible linker stoichiometry across synthesis batches.

PEGylation of Peptide-Based Therapeutics and Diagnostic Radiopharmaceuticals for Enhanced Tumor Targeting and Improved Pharmacokinetics

m-PEG12-NHS ester is specifically indicated for PEGylating peptide-based imaging agents and therapeutics where extended circulation half-life and improved tumor-to-background contrast are required. Direct comparative evidence demonstrates that PEG12 modification of HER2-targeting peptides yields higher tumor uptake at 3, 24, and 48 h post-injection and improved tumor-to-organ ratios compared to non-PEGylated controls [3], whereas PEG4 modification of the same peptide scaffold failed to produce significant pharmacokinetic benefit [3]. The NHS ester reactivity toward N-terminal amines or lysine residues enables site-specific PEGylation during or after solid-phase peptide synthesis, and the discrete PEG12 length avoids the heterogeneity and regulatory complexity associated with polydisperse PEG reagents.

Bioconjugation Workflows Requiring High-Yield Amine Coupling Under Mild Aqueous Conditions

For protein labeling, antibody modification, and surface functionalization applications conducted in aqueous buffer systems at physiological or near-physiological pH, m-PEG12-NHS ester offers predictable conjugation kinetics and manageable hydrolytic stability. The hydrolysis half-life exceeding 120 minutes at pH 7.4 [4] provides a sufficient reaction window for efficient amine conjugation before significant NHS ester degradation occurs, while the recommendation to work at pH 7.0–7.5 aligns with conditions that preserve biomolecule structural integrity. The hydrophilic PEG12 spacer increases aqueous solubility of the conjugation product and reduces non-specific binding and aggregation , making this reagent particularly suitable for modifying sensitive proteins or antibodies where organic co-solvent exposure must be minimized.

ADC and Targeted Delivery Systems Requiring Discrete, Reproducible PEG Spacer Lengths

In antibody-drug conjugate (ADC) development and targeted drug delivery systems where linker length directly influences drug loading, steric accessibility, and pharmacokinetic parameters, m-PEG12-NHS ester provides a monodisperse PEG12 spacer with exact molecular weight and chain length . Unlike polydisperse PEG reagents that generate heterogeneous conjugate populations with variable pharmacokinetic properties, the discrete PEG12 chain ensures batch-to-batch reproducibility in drug-to-antibody ratio (DAR) and biological performance. The PEG12 spacer confers improved water solubility, increased hydrodynamic volume, and protection from proteolysis —properties essential for optimizing the therapeutic index of ADC payloads and extending circulation half-life.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for m-PEG12-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.